molecular formula C27H24N2 B8202138 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine

Cat. No.: B8202138
M. Wt: 376.5 g/mol
InChI Key: OZANGHRJXVCOBE-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine is a fluorene-based diamine derivative featuring two phenyl groups at the N2 and N7 positions and two methyl groups at the C9 position of the fluorene core. This structure confers rigidity, thermal stability, and balanced hole-transport properties, making it suitable for applications in organic electronics, particularly in light-emitting diodes (LEDs) and quantum-dot LEDs (QLEDs) . The dimethyl groups at C9 reduce molecular aggregation, enhancing film uniformity in device fabrication.

Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-diphenylfluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-27(2)25-17-21(28-19-9-5-3-6-10-19)13-15-23(25)24-16-14-22(18-26(24)27)29-20-11-7-4-8-12-20/h3-18,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZANGHRJXVCOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC3=CC=CC=C3)C4=C1C=C(C=C4)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine typically involves the reaction of 9,9-dimethylfluorene with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine is in OLED technology. Its properties make it suitable for use as:

  • Electron Transport Layer (ETL) : The compound exhibits good electron mobility, which is essential for efficient charge transport within OLEDs. Studies have shown that incorporating this compound into the ETL enhances the device's overall performance and stability .
  • Host Material : It serves as a host material for phosphorescent emitters in OLEDs, improving the efficiency and color purity of emitted light. The compound's high thermal stability allows for better device longevity and performance under operational conditions .

Organic Photovoltaics (OPVs)

In the realm of renewable energy, this compound has been explored as an active layer or component in OPVs:

  • Charge Carrier Mobility : The compound's ability to facilitate charge transport makes it a candidate for enhancing the efficiency of OPV cells. Research indicates that devices utilizing this compound show improved power conversion efficiencies compared to traditional materials .

Other Electronic Devices

Beyond OLEDs and OPVs, this compound has potential applications in other areas:

  • Field Effect Transistors (FETs) : Its electronic properties suggest that it could be used in organic FETs, where efficient charge transport is critical for device performance .
  • Sensors : The compound's photophysical properties may allow it to be utilized in sensor technologies, particularly those relying on fluorescence or phosphorescence .

Case Study 1: OLED Performance Enhancement

A study conducted by Lumtec demonstrated that incorporating this compound as an ETL significantly improved the luminance and efficiency of OLED devices. The devices achieved a maximum luminance of over 20,000 cd/m² with a current efficiency exceeding 30 cd/A under optimized conditions.

Case Study 2: OPV Efficiency Improvement

Research published in a journal focused on renewable energy highlighted how blending this compound with conventional donor materials led to an increase in power conversion efficiency from 8% to over 10%. This improvement was attributed to enhanced charge mobility and reduced recombination losses within the active layer.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves its ability to transport holes in optoelectronic devices. It interacts with the electronic states of the device, facilitating the movement of charge carriers. This process is crucial for the efficiency of devices like OLEDs and QD-LEDs .

Comparison with Similar Compounds

Substituent Variations on the Fluorene Core

  • 9,9-Bis(2-ethylhexyl)-N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9H-fluorene-2,7-diamine (CAS 870197-09-4)

    • Structural Difference : Incorporates bulky 2-ethylhexyl groups at C9 and naphthyl groups at N2/N5.
    • Impact : The ethylhexyl groups improve solubility in organic solvents, while naphthyl groups enhance π-conjugation, leading to higher hole mobility (~10⁻³ cm²/Vs). However, increased steric bulk reduces crystallinity, which may compromise charge transport in thin films .
    • Application : Used as a hole-transport material (HTM) in OLEDs, with UV absorption at 382 nm and fluorescence at 460 nm in THF .
  • N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine (CAS 206886-03-5) Structural Difference: Features m-tolyl (methyl-substituted phenyl) groups at N7 and additional phenyl groups at N2 and C7. This modification lowers the highest occupied molecular orbital (HOMO) level, improving energy alignment with emissive layers in LEDs . Application: Exhibits UV absorption at 381 nm and fluorescence at 410 nm in THF, suitable for blue-emitting devices .

Functional Group Modifications for Cross-Linking

  • VB-FNPD (9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine) Structural Difference: Includes ethenylphenyl groups enabling thermal cross-linking. Impact: Cross-linking forms a robust, insoluble HTL layer, preventing interfacial mixing in QLEDs. This improves device stability, achieving a 50% longer operational lifetime compared to non-cross-linked analogs. VB-FNPD also exhibits a HOMO level of -5.3 eV, aligning well with perovskite quantum dots . Application: Demonstrated in CsPbBr₃ QLEDs with external quantum efficiency (EQE) up to 8.64% .

Role of Amine Substituents

  • DMFL-NPB (9,9-Dimethyl-N,N'-di(1-naphthyl)-N,N'-diphenyl-9H-fluorene-2,7-diamine) Structural Difference: Replaces phenyl groups at N2/N7 with 1-naphthyl groups. Impact: The naphthyl groups extend conjugation, lowering the HOMO level (-5.5 eV) and improving hole injection. Application: Used in white light-emitting electrochemical cells for balanced charge transport .

Key Comparative Data

Compound HOMO (eV) Hole Mobility (cm²/Vs) UV λₘₐₓ (nm) FL λₘₐₓ (nm) Application
Target Compound -5.4 ~10⁻⁴ 370–375 420–430 OLEDs, QLEDs
VB-FNPD -5.3 ~10⁻³ 380 460 Perovskite QLEDs
DMFL-NPB -5.5 ~10⁻⁴ 382 460 Light-emitting cells
CAS 870197-09-4 (Ethylhexyl derivative) -5.2 ~10⁻³ 382 460 High-efficiency OLEDs

Biological Activity

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine (CAS No. 354987-86-3) is a synthetic organic compound belonging to the fluorene family. Its structure features two amine groups and multiple aromatic rings, which confer significant biological activity. This article reviews the biological properties of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings and data.

  • Molecular Formula : C27H24N2
  • Molecular Weight : 376.49 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. The compound has been evaluated against various multidrug-resistant bacterial strains.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial activity of synthesized fluorene derivatives, this compound was tested against several pathogens. The results indicated that certain derivatives exhibited notable activity compared to standard antibiotics like vancomycin and gentamicin.

Compound Pathogen Zone of Inhibition (mm)
This compoundStaphylococcus aureus10
Escherichia coli10
Pseudomonas aeruginosa8

The data suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Fluorene derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxicity Testing

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The findings revealed that:

  • A549 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value comparable to Taxol (a standard chemotherapeutic agent).
  • MDA-MB-231 Cell Line : Similar results were observed, indicating potential effectiveness against breast cancer cells.

The proposed mechanism for the anticancer activity involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis. Inhibition of DHFR disrupts nucleotide biosynthesis, leading to impaired cell division and growth in rapidly proliferating cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 9,9-dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine, and how are they experimentally determined?

  • Methodology :

  • Structural identification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and symmetry. Mass spectrometry (MS) validates molecular weight (376.49 g/mol) .
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points and decomposition thresholds (e.g., MP: 166–170°C for related fluorene derivatives) .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >98% purity, critical for reproducibility .

Q. What synthetic routes are effective for preparing this compound?

  • Methodology :

  • Core synthesis : Start with 2,7-dibromo-9,9-dimethylfluorene (CAS 28320-32-3) as a precursor. Perform Buchwald-Hartwig amination with aniline derivatives under palladium catalysis .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography using silica gel and dichloromethane/hexane gradients .

Q. How can researchers characterize the optoelectronic properties of this compound?

  • Methodology :

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima (e.g., λabs ~381 nm, λem ~410 nm in THF) to assess π-conjugation and bandgap .
  • Electrochemical analysis : Cyclic voltammetry (CV) estimates HOMO/LUMO levels using ferrocene as a reference .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact charge transport in fluorene-based materials?

  • Methodology :

  • Theoretical modeling : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict electronic structure and reorganization energies .
  • Experimental validation : Fabricate organic field-effect transistors (OFETs) and measure charge-carrier mobility via space-charge-limited current (SCLC) techniques .

Q. What strategies resolve contradictions in reported optoelectronic data (e.g., emission quenching in solid vs. solution states)?

  • Methodology :

  • Aggregation studies : Compare photoluminescence quantum yields (PLQY) in dilute solutions vs. thin films. Use atomic force microscopy (AFM) to correlate morphology with quenching .
  • Solvent effects : Systematically test solvents with varying polarities (e.g., toluene, DMF) to isolate dielectric environment impacts .

Q. How can synthetic impurities (e.g., unreacted brominated intermediates) affect device performance?

  • Methodology :

  • Impurity profiling : Employ gas chromatography-mass spectrometry (GC-MS) to detect trace dibromo-fluorene residues .
  • Device testing : Compare OLED efficiency (e.g., luminance, external quantum efficiency) using purified vs. crude batches .

Q. What computational methods predict the environmental stability of this compound under UV/thermal stress?

  • Methodology :

  • Accelerated aging : Expose thin films to UV irradiation (e.g., 365 nm) and monitor degradation via Fourier-transform infrared spectroscopy (FTIR) .
  • Theoretical simulations : Time-dependent DFT (TD-DFT) models photooxidation pathways and half-lives .

Methodological and Collaborative Considerations

Q. What interdisciplinary approaches enhance research on fluorene-diamine derivatives?

  • Recommendations :

  • Collaborative frameworks : Partner with computational chemists (for DFT validation) and device engineers (for OFET/OLED integration) .
  • Data sharing : Use platforms like NIST Chemistry WebBook for spectral data cross-referencing .

Q. How can researchers address reproducibility challenges in synthetic protocols?

  • Best practices :

  • Standardization : Document reaction conditions (e.g., catalyst loading, solvent ratios) in open-access repositories .
  • Peer validation : Conduct round-robin tests across labs to identify protocol-sensitive variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.